ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a unique structure combining imidazole, pyrrolidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the formation of the pyrrolidine and pyrimidine rings. Key steps include:
Imidazole Formation: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Pyrrolidine Formation: The pyrrolidine ring is often synthesized via the cyclization of a suitable amine with a dihalide.
Pyrimidine Formation: The pyrimidine ring is typically formed through the reaction of a β-dicarbonyl compound with a guanidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving imidazole and pyrimidine pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrimidine ring may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Similar imidazole structure but different functional groups.
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Contains multiple imidazole rings and a pyridine ring.
2-[4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-yl]: Similar imidazole structure with phenylamino substitution.
Uniqueness
Ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate is unique due to its combination of imidazole, pyrrolidine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-24-16(23)13-9-18-17(21-12(13)4)22-8-6-7-14(22)15-19-10(2)11(3)20-15/h9,14H,5-8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPPSNMPQAQBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCCC2C3=NC(=C(N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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